Triethyl(trifluoromethyl)silane

Nucleophilic Trifluoromethylation Process Chemistry High-Temperature Synthesis

Triethyl(trifluoromethyl)silane (CAS 120120-26-5), commonly designated as TESCF₃, is a liquid organosilicon reagent of the Ruppert–Prakash class. It is utilized primarily as a source of the nucleophilic trifluoromethyl anion (CF₃⁻) following fluoride-mediated desilylation, enabling the introduction of the CF₃ group into diverse electrophilic substrates including carbonyl compounds and aryl halides.

Molecular Formula C7H15F3Si
Molecular Weight 184.27 g/mol
CAS No. 120120-26-5
Cat. No. B054436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl(trifluoromethyl)silane
CAS120120-26-5
Molecular FormulaC7H15F3Si
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)C(F)(F)F
InChIInChI=1S/C7H15F3Si/c1-4-11(5-2,6-3)7(8,9)10/h4-6H2,1-3H3
InChIKeyZHSKFONQCREGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethyl(trifluoromethyl)silane (CAS 120120-26-5): A Core Reagent for Nucleophilic Trifluoromethylation with Distinct Thermal and Process Advantages


Triethyl(trifluoromethyl)silane (CAS 120120-26-5), commonly designated as TESCF₃, is a liquid organosilicon reagent of the Ruppert–Prakash class . It is utilized primarily as a source of the nucleophilic trifluoromethyl anion (CF₃⁻) following fluoride-mediated desilylation, enabling the introduction of the CF₃ group into diverse electrophilic substrates including carbonyl compounds and aryl halides [1]. The compound is characterized by a molecular formula of C₇H₁₅F₃Si, a density of 0.98 g/mL at 25 °C, and a boiling point of 56–57 °C at 60 mmHg .

Triethyl(trifluoromethyl)silane (TESCF₃) vs. Trimethyl(trifluoromethyl)silane (TMSCF₃): Why Interchangeability Fails in High-Temperature and Palladium-Catalyzed Systems


Direct substitution of the more common TMSCF₃ for TESCF₃ is not a chemically neutral decision. While both belong to the Ruppert–Prakash family of nucleophilic trifluoromethylating agents, their distinct steric and electronic properties mandate divergent reaction conditions and fluoride activators. Critically, the higher boiling point of TESCF₃ allows for reaction temperatures unattainable with the volatile TMSCF₃ analogue, a parameter that can be decisive for sluggish substrates . Furthermore, in palladium-catalyzed cross-coupling reactions, the two reagents are not interchangeable; the choice of silyl group directly dictates the identity of the requisite fluoride source, with TESCF₃ demanding the use of RbF in place of the KF used with TMSCF₃ [1]. These non-trivial differences in operational envelope and reaction mechanics directly impact yield, selectivity, and overall process feasibility.

Quantitative Differentiation of Triethyl(trifluoromethyl)silane: Head-to-Head Evidence for Thermal, Catalytic, and Selectivity Advantages


Thermal Process Window: Higher Boiling Point Enables Elevated Reaction Temperatures Compared to TMSCF₃

The higher boiling point of triethyl(trifluoromethyl)silane (TESCF₃) provides a quantifiable advantage in thermal process flexibility over its trimethylsilyl analogue, TMSCF₃. This physical property directly translates to the ability to conduct nucleophilic trifluoromethylations at higher temperatures without reagent loss due to volatilization, which is critical for achieving acceptable conversion rates with sterically hindered or less electrophilic substrates .

Nucleophilic Trifluoromethylation Process Chemistry High-Temperature Synthesis

Catalytic System Compatibility: Distinct Fluoride Source Requirement in Palladium-Catalyzed Trifluoromethylation

In the palladium-catalyzed trifluoromethylation of vinyl sulfonates, TESCF₃ and TMSCF₃ are not interchangeable as the trifluoromethyl source. The choice of silyl reagent dictates the specific fluoride activator required for the in situ generation of the reactive CF₃⁻ equivalent. Using TESCF₃ necessitates the use of RbF, whereas TMSCF₃ is compatible with the more common KF [1]. This differential reactivity underscores that the silyl group influences the desilylation kinetics and the overall catalytic cycle, meaning a protocol optimized for TMSCF₃ cannot be directly executed with TESCF₃ without this specific parameter adjustment.

Palladium Catalysis Cross-Coupling Trifluoromethylation

Palladium-Catalyzed Fluorination: TESCF₃ as a Substoichiometric Additive for Enhanced Regioselectivity and Yield

In the palladium-catalyzed fluorination of cyclic vinyl triflates, the addition of a substoichiometric quantity of triethyl(trifluoromethyl)silane (TESCF₃) profoundly alters the reaction outcome. A combined experimental and computational mechanistic study revealed that TESCF₃ acts as an additive to shift the selectivity of the transmetalation step, leading to a cis-LPd(vinyl)F complex that undergoes efficient reductive elimination, rather than the trans isomer which suffers from unproductive side reactions [1]. This results in a drastic improvement in both reaction yield and regioselectivity compared to conditions without TESCF₃.

Fluorination Regioselectivity Mechanistic Additive Palladium Catalysis

Nucleophilic Trifluoromethylation: Comparative Efficiency in Anion-Initiated Reactions

A systematic investigation into anion-initiated trifluoromethylation using TMSCF₃, TESCF₃, and TIPSCF₃ (triisopropyl(trifluoromethyl)silane) provides direct comparative reactivity data. The study, which probed the CF₃ transfer process, includes a comparison of these three silyl reagents, with Table 1 of the publication detailing the effects of changing the reagent on reaction outcome [1]. This class-level data contextualizes TESCF₃'s performance between the more reactive but volatile TMSCF₃ and the more sterically hindered TIPSCF₃.

Nucleophilic Trifluoromethylation Anion Initiation Reagent Reactivity

Targeted Research and Industrial Applications for Triethyl(trifluoromethyl)silane Driven by Quantifiable Differentiation


High-Temperature Nucleophilic Trifluoromethylation of Deactivated Carbonyls and Imines

Based on its higher boiling point and reduced volatility compared to TMSCF₃, TESCF₃ is the preferred reagent for nucleophilic trifluoromethylations requiring elevated temperatures (>50 °C) to drive conversion with sterically hindered ketones or less electrophilic imines . In these scenarios, the use of TMSCF₃ would lead to significant reagent loss from the reaction vessel, compromising yield and reproducibility. TESCF₃ provides a wider, more robust thermal operating window without necessitating sealed pressure tubes.

Palladium-Catalyzed Synthesis of Vinyl Fluorides with Strict Regiochemical Control

The unique ability of TESCF₃ to act as a substoichiometric additive that drastically improves regioselectivity and yield in palladium-catalyzed fluorination reactions makes it an essential tool for accessing specific vinyl fluoride isomers that are otherwise unobtainable in useful quantities . This application scenario is critical in medicinal chemistry programs where the precise position of a fluorine atom on an alkene scaffold dictates biological activity.

Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates Using RbF Activation

For the palladium-catalyzed installation of CF₃ groups onto vinyl sulfonate electrophiles, TESCF₃ is specifically required when the protocol is designed around RbF as the fluoride source . This scenario is distinct from the more common TMSCF₃/KF system and is often chosen for specific substrate classes or to achieve a different selectivity profile. The procurement decision for TESCF₃ is therefore directly tied to a commitment to this specific catalytic manifold.

Material Science: Deposition of Perfluoro-Methyl Silica Films

TESCF₃ is employed as a reactant for the deposition of perfluoro-methyl silica films . The choice of the triethylsilyl over the trimethylsilyl analogue in this application is likely tied to the different decomposition kinetics and surface reactivity imparted by the bulkier silyl group, which can influence film morphology, hydrophobicity, and dielectric properties, though direct comparative film studies are not included in the core evidence.

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